molecular formula C16H26BrN3OSi B13883519 1-(6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine

1-(6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine

Cat. No.: B13883519
M. Wt: 384.39 g/mol
InChI Key: NFUQGFJBUDJPCC-UHFFFAOYSA-N
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Description

1-[6-bromo-1-(2-trimethylsilylethoxymethyl)benzimidazol-2-yl]-N,N-dimethylmethanamine is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-bromo-1-(2-trimethylsilylethoxymethyl)benzimidazol-2-yl]-N,N-dimethylmethanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Scientific Research Applications

1-[6-bromo-1-(2-trimethylsilylethoxymethyl)benzimidazol-2-yl]-N,N-dimethylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-bromo-1-(2-trimethylsilylethoxymethyl)benzimidazol-2-yl]-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can mimic natural nucleotides, allowing it to bind to DNA or RNA polymerases, thereby inhibiting their activity . Additionally, the compound can interact with various proteins and enzymes, leading to altered cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-bromo-1-(2-trimethylsilylethoxymethyl)benzimidazol-2-yl]-N,N-dimethylmethanamine is unique due to the presence of the trimethylsilylethoxymethyl group, which enhances its lipophilicity and stability. This modification can lead to improved pharmacokinetic properties and increased biological activity compared to its analogs .

Properties

Molecular Formula

C16H26BrN3OSi

Molecular Weight

384.39 g/mol

IUPAC Name

1-[6-bromo-1-(2-trimethylsilylethoxymethyl)benzimidazol-2-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C16H26BrN3OSi/c1-19(2)11-16-18-14-7-6-13(17)10-15(14)20(16)12-21-8-9-22(3,4)5/h6-7,10H,8-9,11-12H2,1-5H3

InChI Key

NFUQGFJBUDJPCC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC2=C(N1COCC[Si](C)(C)C)C=C(C=C2)Br

Origin of Product

United States

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